molecular formula C25H23Cl2N5O3 B1669352 cvt-11127

cvt-11127

Numéro de catalogue: B1669352
Poids moléculaire: 512.4 g/mol
Clé InChI: PVTIQVJHZDSETN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CVT-11127, également connu sous le nom de GS-456332, est un inhibiteur puissant de la stéaroyl-CoA désaturase-1. Cette enzyme joue un rôle crucial dans le métabolisme lipidique en convertissant les acides gras saturés en acides gras monoinsaturés. This compound a montré un potentiel significatif dans la recherche sur le cancer, en particulier dans l'étude du cancer du poumon, en raison de sa capacité à induire l'apoptose et à arrêter le cycle cellulaire en phase G1/S .

Applications De Recherche Scientifique

CVT-11127 is a Stearoyl-CoA Desaturase-1 (SCD1) inhibitor that has been tested in cancer research . It has shown promise as a tool for studying cellular metabolism, signaling pathways, and cancer therapy .

Scientific Research Applications

SCD1 Inhibition this compound is used to inhibit SCD1 activity in studies . It functions by reducing lipid synthesis and impairing proliferation in human lung cancer cells . The compound has been shown to block cell cycle progression at the G1/S boundary and induce programmed cell death . Studies use this compound at concentrations where SCD1 inhibition exceeds 95% and incubate cells with the inhibitor for at least 24 hours to allow for one cell population doubling .

Impact on Cancer Cells The compound has demonstrated the ability to inhibit proliferation and induce apoptosis in non-small cell lung cancer and breast cancer cells . It also potentiates the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation . Studies have indicated that it inactivates the EGFR-dependent mitogenic pathway and impairs EGF-mediated proliferation in H460 lung cancer cells . Additionally, research shows that this compound can arrest H460 cells in the G1/S stage of the cell cycle and trigger programmed cell death .

Effects on Fatty Acid Synthesis Inhibition of SCD1 activity with this compound impairs de novo fatty acid synthesis from glucose in human lung carcinoma cells . It activates AMPK and inactivates ACC, resulting in decreased lipogenesis .

Reversal of Effects The alterations caused by SCD1 blockade can be reversed by adding monounsaturated fatty acids (MUFA) like oleic, palmitoleic, or cis-vaccenic acid, showing that cis-MUFA are key molecules for cancer cell proliferation .

Cellular Processes

  • Glucose Uptake: Studies use this compound to study glucose uptake in cells. For example, H1299 cells were incubated with this compound in glucose-deficient DMEM, then pulsed with $$3H]deoxyglucose to measure glucose uptake .
  • DNA Synthesis: this compound is used to assess DNA synthesis rates by measuring $$3H]thymidine incorporation into DNA .
  • Cell Viability: The effect of this compound on cell viability has been assessed using trypan blue exclusion cell counts. Results show that SCD1 knockdown leads to a reduction in cell viability in U2OS and SW480 cells .

Case Studies

  • Lung Cancer Cells: this compound has been used in studies involving human lung cancer cells. The inhibition of SCD activity reduced lipid synthesis and impaired proliferation by blocking the cell cycle progression and triggering cell death .
  • Non-Small Cell Lung Cancer Cells and Breast Cancer Cells: this compound inhibits proliferation and induces apoptosis . It also potentiates the gefitinib-dependent inhibition of non-small cell lung cancer cell proliferation .
  • H460 Lung Cancer Cells: The inhibition of SCD1 by this compound inactivated the EGFR-dependent mitogenic pathway and impaired the EGF-mediated proliferation of H460 lung cancer cells . It also decreased the mobility of fluid lipid domains in the plasma membrane and arrested H460 cells in the G1/S stage of the cell cycle, triggering programmed cell death .
  • U2OS and SW480 cells: Inhibition of Scd1 activity by this compound led to increased cell death at 48 hours in a dose-response manner. CVT 11127 was found to be more potent for cell death induction than MF-438 in U2OS cells .

Data Table

ApplicationDescriptionCell Types/Models Used
SCD1 Inhibition Inhibits SCD1 activity, reducing lipid synthesis and impairing cell proliferation .A549, H1299, H460 lung adenocarcinoma cells
Cell Cycle Disruption Blocks cell cycle progression at the G1/S boundary .H460 lung adenocarcinoma cells
Apoptosis Induction Triggers programmed cell death in cancer cells .Non-small cell lung cancer cells, breast cancer cells
De Novo Fatty Acid Synthesis Impairs de novo fatty acid synthesis from glucose .Human lung carcinoma cells
EGFR-Dependent Mitogenic Pathway Inactivation Inactivates the EGFR-dependent mitogenic pathway and impairs EGF-mediated proliferation .H460 lung cancer cells
Cell Viability Assessment Used to assess cell viability through trypan blue exclusion and PI staining .U2OS and SW480 cells
Glucose Uptake Determination Used to measure glucose uptake in cells .H1299 cells
DNA Synthesis Measurement Used to estimate DNA synthesis rates by measuring $$3H]thymidine incorporation .Various cell lines

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CVT-11127 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et non entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé par une série de réactions impliquant la chloration, l'amination et la cyclisation .

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela inclurait l'utilisation de techniques avancées telles que la chromatographie liquide haute performance pour la purification et la caractérisation .

Analyse Des Réactions Chimiques

Types de réactions : CVT-11127 subit principalement des réactions typiques des composés organiques présentant des groupes fonctionnels similaires. Celles-ci incluent:

Réactifs et conditions courants :

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire diverses formes oxydées, tandis que les réactions de substitution peuvent produire une gamme de dérivés substitués .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique:

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la stéaroyl-CoA désaturase-1. Cette enzyme est responsable de la conversion des acides gras saturés en acides gras monoinsaturés, qui sont essentiels à l'intégrité et à la signalisation des membranes cellulaires. En inhibant cette enzyme, this compound perturbe le métabolisme lipidique, ce qui conduit à l'accumulation d'acides gras saturés, qui induisent l'apoptose et arrêtent le cycle cellulaire en phase G1/S .

Composés similaires:

  • CVT-12012
  • A939572
  • MF-438
  • MK-8245
  • CAY10566
  • T-3764518
  • BZ36
  • SSI-4
  • SW208108
  • SW203668

Comparaison : this compound est unique par sa forte puissance et sa spécificité pour la stéaroyl-CoA désaturase-1. Comparé à d'autres inhibiteurs, this compound a montré une efficacité supérieure dans l'induction de l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses. Cela en fait un outil précieux pour étudier le rôle du métabolisme lipidique dans le cancer et pour développer des thérapies anticancéreuses potentielles .

Comparaison Avec Des Composés Similaires

  • CVT-12012
  • A939572
  • MF-438
  • MK-8245
  • CAY10566
  • T-3764518
  • BZ36
  • SSI-4
  • SW208108
  • SW203668

Comparison: CVT-11127 is unique in its high potency and specificity for stearoyl-coenzyme A desaturase-1. Compared to other inhibitors, this compound has shown superior efficacy in inducing apoptosis and arresting the cell cycle in cancer cells. This makes it a valuable tool for studying the role of lipid metabolism in cancer and for developing potential cancer therapies .

Activité Biologique

CVT-11127 is a selective inhibitor of stearoyl-CoA desaturase-1 (SCD1), an enzyme crucial for the synthesis of monounsaturated fatty acids (MUFA). The compound has garnered attention in cancer research due to its potential to impair the proliferation and survival of cancer cells, particularly in lung cancer models. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle regulation, and implications for cancer therapy.

Inhibition of SCD1 Activity

This compound functions by specifically inhibiting SCD1, which catalyzes the conversion of saturated fatty acids into MUFAs. This inhibition leads to a significant reduction in lipid synthesis and alters cellular metabolism within cancer cells. Studies have demonstrated that treatment with this compound results in:

  • Reduced Proliferation : In human lung carcinoma cells (e.g., H460 and A549), this compound treatment impairs cell proliferation by blocking the progression through the G1/S phase of the cell cycle and inducing programmed cell death (apoptosis) .
  • Decreased Lipid Synthesis : The compound disrupts de novo fatty acid synthesis from glucose, highlighting its role in lipid metabolism regulation .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound on various cancer cell lines. Below is a summary of key findings:

Study Cell Line Concentration Effects Observed
H4601 µMArrested cell cycle at G1/S; reduced proliferation by ~75%
A54910 µMInhibited SCD1 activity >95%; decreased lipid synthesis
H4601 µMInduced apoptosis; reduced tumor formation in mice

Cell Cycle Analysis

Cell cycle distribution was analyzed using flow cytometry after treatment with this compound. Results indicated a marked decrease in the S-phase population, confirming that SCD1 inhibition specifically targets cell cycle progression:

  • Control vs. This compound Treatment :
    • Control: ~40% in S-phase
    • This compound: ~10% in S-phase

These results illustrate the potent effect of this compound on halting cancer cell proliferation by interfering with normal cell cycle dynamics .

Lipid Metabolism Impact

The inhibition of SCD1 by this compound not only affects cell growth but also alters lipid metabolism significantly:

  • Fatty Acid Composition : The introduction of exogenous MUFAs (e.g., oleic acid) can reverse the growth-inhibitory effects of this compound, indicating that MUFAs are essential for cancer cell survival .
  • AMPK Activation : The blockade of SCD1 leads to AMPK activation, which further inhibits acetyl-CoA carboxylase (ACC), resulting in decreased lipogenesis and enhanced anti-cancer effects .

Implications for Cancer Therapy

Given its specific targeting of SCD1, this compound represents a promising therapeutic strategy for treating cancers with high metabolic demands for MUFAs. The ability to selectively inhibit cancer cell growth while sparing normal cells is particularly advantageous in developing targeted therapies.

Future Directions

Ongoing research is needed to explore:

  • Combination Therapies : Investigating the synergistic effects of this compound with other metabolic inhibitors or chemotherapeutics.
  • Clinical Trials : Evaluating the safety and efficacy of this compound in clinical settings, particularly for lung cancer patients.

Propriétés

IUPAC Name

N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVTIQVJHZDSETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cvt-11127
Reactant of Route 2
Reactant of Route 2
cvt-11127
Reactant of Route 3
Reactant of Route 3
cvt-11127
Reactant of Route 4
Reactant of Route 4
cvt-11127
Reactant of Route 5
cvt-11127
Reactant of Route 6
Reactant of Route 6
cvt-11127

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.